molecular formula C16H19N B1620349 N-Cyclohexylnaphthalen-2-amine CAS No. 23761-52-6

N-Cyclohexylnaphthalen-2-amine

Cat. No.: B1620349
CAS No.: 23761-52-6
M. Wt: 225.33 g/mol
InChI Key: AOVPPUTVJOCLEZ-UHFFFAOYSA-N
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Description

N-Cyclohexylnaphthalen-2-amine (CAS: 23761-52-6; EINECS: 245-868-3) is a secondary amine featuring a naphthalen-2-yl group directly bonded to a cyclohexyl-substituted nitrogen atom . Its molecular formula is C₁₆H₁₉N (MW: 225.33 g/mol). The compound’s structure combines aromatic (naphthalene) and aliphatic (cyclohexyl) moieties, which influence its physicochemical properties, such as solubility in non-polar solvents and thermal stability.

Properties

CAS No.

23761-52-6

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

N-cyclohexylnaphthalen-2-amine

InChI

InChI=1S/C16H19N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h4-7,10-12,15,17H,1-3,8-9H2

InChI Key

AOVPPUTVJOCLEZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCC(CC1)NC2=CC3=CC=CC=C3C=C2

Other CAS No.

23761-52-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Naphthalen-2-ylmethyl-phenyl-amine (3qa)
  • Structure : Phenyl group replaces cyclohexyl; naphthalen-2-ylmethyl linked to nitrogen.
  • However, the phenyl group introduces stronger π-π interactions, which may elevate melting points compared to aliphatic analogs .
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)
  • Structure : Cyclohexyl substituent on a partially saturated tetrahydronaphthalene core; dimethylamine group.
  • Physical Properties : Melting point = 137–139°C; synthesized in 71% yield. HPLC retention times (t₁ = 15.3 min, t₂ = 17.2 min) indicate moderate polarity .
  • Comparison : The saturated tetrahydronaphthalene core reduces aromaticity, likely lowering thermal stability but enhancing solubility in aliphatic solvents compared to N-Cyclohexylnaphthalen-2-amine.

Impact of Aliphatic vs. Aromatic Substituents

N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine
  • Structure : Cyclohexyl and naphthalen-1-yl groups connected via a methylene bridge to a chiral amine.
  • Synthesis: Prepared via reductive amination of cyclohexyl(naphthalen-1-yl)methanone with isopropylamine (58% yield). Chiral UPLC resolved enantiomers (tᵣ = 2.77 min and 3.29 min) with >99% enantiomeric excess .
  • Comparison : The methylene spacer and chiral center introduce conformational flexibility and stereochemical complexity absent in this compound.
Naphthalen-1-yl vs. Naphthalen-2-yl Substitution
  • N-Cyclohexylnaphthalen-1-amine (hypothetical analog): A positional isomer with the cyclohexyl group attached to naphthalen-1-amine.

Heterocyclic Analogs

N-Cyclohexyl-1,3-benzothiazol-2-amine (CAS: 28291-75-0)
  • Structure : Benzothiazole ring replaces naphthalene.

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Analytical Data
This compound C₁₆H₁₉N 225.33 Not reported CAS: 23761-52-6
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine C₁₈H₂₇N 257.41 137–139 71 HPLC t₁=15.3 min, t₂=17.2 min
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine C₂₀H₂₇N 281.44 Oil 58 Chiral UPLC tᵣ=2.77/3.29 min
Naphthalen-2-ylmethyl-phenyl-amine (3qa) C₁₇H₁₅N 233.31 Not reported

Discussion of Research Findings

  • Cyclohexyl vs. Bulky Aliphatic Groups : Compounds with larger substituents (e.g., cyclooctyl in 5m ) exhibit lower crystallinity (oil vs. crystalline solid), suggesting that steric bulk impacts physical state.
  • Chirality : Unlike this compound, compounds like N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine require enantiomeric resolution due to their stereogenic centers .
  • Aromatic Positioning : Naphthalen-2-amine derivatives generally show higher thermal stability than naphthalen-1-amine isomers due to resonance stabilization differences.

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